molecular formula C16H23BaN5O16P2 B15278097 GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt

GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt

Cat. No.: B15278097
M. Wt: 740.7 g/mol
InChI Key: WJKFJPIRDHGTRH-IERNEBSOSA-L
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Description

Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of guanosine diphosphate (GDP) and is often used in research related to nucleotide sugars and glycosylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt typically involves the phosphorylation of guanosine followed by the esterification with alpha-D-mannopyranosyl. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Nucleophiles like hydroxide ions in a basic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester with additional oxygen-containing functional groups.

Scientific Research Applications

Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in the synthesis of nucleotide sugars.

    Biology: In studies related to glycosylation and cellular signaling pathways.

    Medicine: As a potential therapeutic agent in the treatment of diseases related to glycosylation defects.

    Industry: In the production of biopharmaceuticals and diagnostic reagents.

Mechanism of Action

The compound exerts its effects by participating in glycosylation processes, where it acts as a donor of mannose residues. It interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of mannose to target molecules. This process is crucial for the proper functioning of various cellular pathways, including protein folding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-diphosphate (GDP): A precursor to guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester.

    Guanosine 5’-triphosphate (GTP): Another nucleotide involved in cellular signaling.

    GDP-mannose: A similar compound that also participates in glycosylation processes.

Uniqueness

Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is unique due to its specific ester linkage with alpha-D-mannopyranosyl, which makes it particularly useful in studies related to mannose metabolism and glycosylation.

This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to our understanding of complex biochemical processes.

Properties

Molecular Formula

C16H23BaN5O16P2

Molecular Weight

740.7 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;barium(2+)

InChI

InChI=1S/C16H25N5O16P2.Ba/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);/q;+2/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;/m1./s1

InChI Key

WJKFJPIRDHGTRH-IERNEBSOSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2]

Origin of Product

United States

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